Ortataxel

Catalog No.
S548182
CAS No.
186348-23-2
M.F
C44H57NO17
M. Wt
871.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ortataxel

CAS Number

186348-23-2

Product Name

Ortataxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate

Molecular Formula

C44H57NO17

Molecular Weight

871.9 g/mol

InChI

InChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32-,34-,35-,42+,43-,44+/m0/s1

InChI Key

BWKDAMBGCPRVPI-FMWKWGOESA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

13-(N-tert-butoxycarbonyl-beta-isobutyisoserinyl)-14-hydroxy-baccatin-1,14-carbonate, 13-(N-tert-butoxycarbonyl-beta-isobutyisoserinyl)-14-hydroxybaccatin-1,14-carbonate, BAY 59-8862, BAY-59-8862, BAY59-8862, IDN 5109, IDN-5109, IND5109, ortataxel, SB-T-101131

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]5(C2(C)C)[C@H]([C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Description

The exact mass of the compound Ortataxel is 871.36265 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Exact Mass

871.36265

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8H61Y4E29N

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pharmacology

Ortataxel is a semisynthetic, second-generation taxane derivative with potential antineoplastic activity. Ortataxel binds to and stabilizes tubulin molecules, thereby interfering with the dynamics of microtubule assembly/disassembly. This results in the inhibition of cell division and cellular proliferation. As it represents a poor substrate for P-glycoprotein (P-gp), multi-drug resistance protein (MRP-1) and breast cancer resistance protein (BCRP) mediated efflux, ortataxel modulates multi-drug resistance mechanisms and may be useful for treating multi-drug resistant tumors that express Pgp, MRP-1 and BCRP.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

186348-23-2

Wikipedia

Ortataxel

Dates

Modify: 2023-07-15
1: Xiang F, Yu J, Yin R, Ma Y, Yu L. Structure-activity relationship of taxol inferring from docking taxol analogues to microtubule binding site. Z Naturforsch C. 2009 Jul-Aug;64(7-8):551-6. PubMed PMID: 19791508.
2: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
3: Geney R, Chen J, Ojima I. Recent advances in the new generation taxane anticancer agents. Med Chem. 2005 Mar;1(2):125-39. Review. PubMed PMID: 16787308.
4: Sano D, Matsuda H, Ishiguro Y, Nishimura G, Kawakami M, Tsukuda M. Antitumor effects of IDN5109 on head and neck squamous cell carcinoma. Oncol Rep. 2006 Feb;15(2):329-34. PubMed PMID: 16391850.
5: Song L, Prey JD, Xue J, Kanter P, Manzotti C, Bombardelli E, Morazzoni P, Pendyala L. Pharmacokinetic measurements of IDN 5390 using electrospray ionization tandem mass spectrometry: structure characterization and quantification in dog plasma. Rapid Commun Mass Spectrom. 2005;19(24):3617-25. PubMed PMID: 16299696.
6: Barboni L, Ballini R, Giarlo G, Appendino G, Fontana G, Bombardelli E. Synthesis and biological evaluation of methoxylated analogs of the newer generation taxoids IDN5109 and IDN5390. Bioorg Med Chem Lett. 2005 Dec 1;15(23):5182-6. Epub 2005 Sep 23. PubMed PMID: 16183281.
7: Lavelle F. American Association for Cancer Research 1999: 10-14 April, Philadelphia, Pennsylvania. Expert Opin Investig Drugs. 1999 Jun;8(6):903-9. PubMed PMID: 15992139.
8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Oct;26(8):639-63. PubMed PMID: 15605126.
9: Eckstein JW. Drug evaluation: Bay-59-8862. IDrugs. 2004 Jun;7(6):575-81. Review. PubMed PMID: 15197663.
10: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Apr;26(3):211-44. PubMed PMID: 15148527.

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